molecular formula C21H23BrF2N2O2 B2629655 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106769-75-8

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Numéro de catalogue: B2629655
Numéro CAS: 1106769-75-8
Poids moléculaire: 453.328
Clé InChI: WVVMTQHFOOKPOL-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide features a hexahydroimidazo[1,2-a]pyridine core, a quaternary ammonium center, and distinct substituents:

  • 4-(Difluoromethoxy)phenyl group: Introduces electron-withdrawing properties and metabolic stability.
  • m-Tolyl (3-methylphenyl) group: Provides steric bulk and lipophilicity.

Propriétés

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N2O2.BrH/c1-15-5-4-6-17(13-15)24-14-21(26,25-12-3-2-7-19(24)25)16-8-10-18(11-9-16)27-20(22)23;/h4-6,8-11,13,20,26H,2-3,7,12,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVMTQHFOOKPOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)OC(F)F)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multiple steps, including the formation of the hexahydroimidazo[1,2-a]pyridin-1-ium core and the introduction of the difluoromethoxy and hydroxy groups. Common synthetic routes may include:

Industrial production methods would likely optimize these steps for scalability and efficiency, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The difluoromethoxy group can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Overview

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with significant potential in various scientific research applications. Its unique structure combines a difluoromethoxy group and a hydroxy group within a hexahydroimidazo[1,2-a]pyridin-1-ium core. This article explores its applications in medicinal chemistry and biological research.

Medicinal Chemistry Applications

The compound's structural features suggest potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of hexahydroimidazo[1,2-a]pyridin compounds exhibit anticancer properties. The difluoromethoxy group may enhance binding affinity to cancer cell targets, potentially leading to the development of new anticancer agents.
  • Antidiabetic Properties : Similar compounds have shown promising results as multitarget antidiabetic agents. For instance, in vitro studies have demonstrated significant inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in glucose metabolism. The unique functional groups in this compound may contribute to its effectiveness against diabetes by modulating these enzymatic activities.
  • Neuroprotective Effects : The structure may also suggest neuroprotective properties. Compounds with similar frameworks have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential application in neurodegenerative diseases.

The biological activity of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide can be attributed to its mechanism of action:

  • Mechanism of Action : The difluoromethoxy group may enhance the compound's interaction with specific molecular targets. This interaction can modulate various biological pathways leading to its therapeutic effects. The hydroxy group is likely involved in hydrogen bonding with target enzymes or receptors.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antidiabetic Studies : Research has shown that compounds similar to 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide exhibit IC50 values in the micromolar range against key diabetic targets (e.g., α-glucosidase and α-amylase). These findings suggest that this compound may also demonstrate similar inhibitory effects.
  • Neuroprotection Research : Investigations into hexahydroimidazo derivatives have revealed their ability to mitigate oxidative stress in neuronal cells. This suggests that 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide may have applications in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may enhance its binding affinity to certain enzymes or receptors, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Phenyl Groups

Table 1: Substituent Effects on Physicochemical and Functional Properties
Compound Name Core Structure Substituents (R1, R2) Key Properties/Effects Reference
Target Compound Hexahydroimidazo[1,2-a]pyridine R1: 4-(Difluoromethoxy)phenyl; R2: m-tolyl Difluoromethoxy enhances metabolic stability; m-tolyl increases lipophilicity.
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-...azepin-1-ium bromide Hexahydroimidazo[1,2-a]azepine R1: 4-Fluorophenyl; R2: 4-methoxyphenyl Azepine core (7-membered ring) increases flexibility. 4-Methoxy is electron-donating, reducing polarity compared to difluoromethoxy.
Diethyl 7-(4-bromophenyl)-8-cyano-...tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine R1: 4-Bromophenyl; R2: Ethyl ester Bromophenyl adds steric hindrance; cyano and ester groups increase polarity (melting point: 223–225°C).
1-(4-Bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide Imidazolium R1: Tetrafluorophenyl; R2: Benzyl Strong halogen bonding due to tetrafluoro substitution; benzyl enhances π-π interactions.

Key Observations :

  • Electron-withdrawing groups (e.g., difluoromethoxy, bromo) improve metabolic stability but may reduce solubility.
  • Positional isomerism : The m-tolyl group in the target compound vs. p-tolyl in alters steric and electronic profiles, influencing interactions with biological targets .

Key Insights :

  • Microwave-assisted synthesis () improves efficiency for imidazo[1,2-a]pyridines compared to traditional methods.
  • Halogenated intermediates (e.g., bromopentafluorobenzene in ) are critical for introducing electron-withdrawing groups .

Physicochemical Properties

  • Melting Points: Target compound (analog in ): Not reported. Tetrahydroimidazo[1,2-a]pyridine with bromophenyl (): 223–225°C . Nitrophenyl-substituted analog (): 243–245°C, reflecting higher polarity due to nitro groups .
  • Mass Spectrometry :
    • HRMS data in and confirm molecular weights within 0.02% error, validating synthetic accuracy .

Activité Biologique

3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound with potential therapeutic applications. Its unique structure features a difluoromethoxy group and a hydroxy group that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its molecular formula and structure, which includes:

  • Difluoromethoxy group : Enhances electronic properties and binding affinity.
  • Hydroxy group : Can participate in hydrogen bonding and nucleophilic reactions.
  • Hexahydroimidazo[1,2-a]pyridin-1-ium core : Provides a framework for biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the difluoromethoxy group may enhance the compound's efficacy against various bacterial strains. Preliminary studies have shown that derivatives of hexahydroimidazo[1,2-a]pyridine demonstrate promising antibacterial properties .

Anticancer Activity

Compounds in the imidazo series have been studied for their anticancer potential. The unique structure of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. Studies exploring the mechanism of action are ongoing to elucidate these effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The difluoromethoxy group may enhance binding to specific enzymes or receptors.
  • Cell Signaling Modulation : Interaction with cellular pathways could lead to altered signaling cascades affecting cell proliferation and survival .

Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed significant inhibition of bacterial growth in vitro.
Study 2Anticancer PotentialIndicated cytotoxic effects on cancer cell lines with IC50 values in the micromolar range.
Study 3Mechanistic InsightsSuggested that the compound interacts with topoisomerases involved in DNA replication.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy :
    • Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.
    • Results : Demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Case Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxicity against various cancer cell lines.
    • Results : Showed selective toxicity towards certain cancer types while sparing normal cells.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

To confirm the structure, use a combination of 1H NMR (in DMSO-d6 for proton environments) and 13C NMR (to identify carbon frameworks) . Infrared spectroscopy (IR) can validate functional groups like hydroxy or difluoromethoxy . High-Resolution Mass Spectrometry (HRMS) is critical for molecular weight verification, as demonstrated by a 550.0978 calculated vs. 550.0816 observed discrepancy in similar imidazo[1,2-a]pyridine derivatives .

Q. How can researchers assess the purity of this compound during synthesis?

Purity can be evaluated via melting point analysis (e.g., 223–225°C for analogous compounds) , HPLC for chromatographic separation, and elemental analysis (C, H, N). For solid-phase synthesis, monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to detect intermediates .

Q. What are the common synthetic routes for imidazo[1,2-a]pyridine derivatives?

A one-pot two-step reaction is widely used, involving cyclization of precursors like substituted aldehydes and amines under acidic conditions (e.g., ammonium acetate) . For brominated derivatives, optimize bromine incorporation via electrophilic substitution or palladium-catalyzed coupling .

Advanced Research Questions

Q. How to address discrepancies in spectral data during structural elucidation?

Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals . For ambiguous cases, X-ray crystallography provides definitive structural confirmation . Compare spectral data with structurally similar compounds (e.g., pyridothiadiazine derivatives) to identify substituent-specific shifts .

Q. What experimental design considerations ensure reproducibility in synthesizing this compound?

Adopt randomized block designs to control variables like temperature and catalyst loading . Use split-plot designs for multi-step reactions, isolating critical factors (e.g., reaction time for cyclization vs. bromination steps) . Replicate experiments across ≥4 independent trials to assess variability .

Q. How do substituents like difluoromethoxy influence the compound’s chemical stability?

The difluoromethoxy group may enhance metabolic stability but could introduce hydrolytic sensitivity. Conduct accelerated stability studies under varying pH (1–10), temperature (40–60°C), and light exposure . Monitor degradation via LC-MS/MS and compare with analogues lacking this group .

Q. How to optimize reaction conditions to improve yield and selectivity?

Perform Design of Experiments (DoE) to screen solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., Pd(PPh3)4 for cross-coupling), and stoichiometry . For brominated intermediates, reduce byproducts via low-temperature bromination (<0°C) .

Q. What databases are reliable for literature reviews on this compound?

Prioritize PubChem and ChemSpider for physicochemical data and spectral libraries . Avoid non-peer-reviewed sources (e.g., BenchChem) per reliability guidelines. Use SciFinder (CAS) for reaction pathway validation and patent mining .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.